Nefopam N-β-D Glucuronide
Description
Overview of Glucuronidation as a Phase II Metabolic Pathway
Glucuronidation is a major Phase II metabolic reaction in which a glucuronic acid moiety is attached to a substrate, making the resulting product more water-soluble. nih.govlongdom.org This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and is essential for the detoxification and elimination of various substances, including drugs and endogenous compounds, from the body via urine or bile. nih.govwikipedia.org The addition of the hydrophilic glucuronic acid group significantly increases the water solubility of the parent compound, facilitating its excretion. wikipedia.orguomus.edu.iq While often a secondary step following Phase I reactions like hydroxylation, glucuronidation can also be the primary metabolic route for some compounds. nih.gov
Elucidation of Nefopam's Primary Metabolic Pathways
Nefopam (B83846) undergoes extensive metabolism in the liver, with less than 5% of a dose being excreted unchanged in the urine. researchgate.netmims.comoup.com The primary metabolic pathways for nefopam include N-demethylation, hydroxylation, and oxidation. nih.govtandfonline.comresearchgate.net N-demethylation leads to the formation of desmethylnefopam. wikipedia.orghud.ac.uk Further metabolism involves hydroxylation and oxidation, creating various metabolites. nih.govtandfonline.comresearchgate.net These initial metabolites can then undergo further conjugation reactions, including glucuronidation and sulfation. nih.govtandfonline.comresearchgate.net Studies in rats have identified numerous metabolites generated through these complex pathways. nih.govtandfonline.comresearchgate.net
Rationale for Dedicated Academic Research on Nefopam N-β-D Glucuronide
Dedicated academic research on this compound is warranted for several reasons. Firstly, a comprehensive understanding of all major metabolites is fundamental to fully characterizing the pharmacokinetics and disposition of the parent drug, nefopam. nih.govtandfonline.comresearchgate.net Investigating this specific glucuronide provides insights into the role of UGT enzymes in nefopam's metabolism, which can help explain inter-individual variability in drug response. smolecule.com Furthermore, studying the formation and elimination of this compound contributes to a more complete safety assessment of nefopam by ensuring that its metabolites are well-characterized. smolecule.com Such research is also valuable for developing and validating analytical methods for detecting nefopam and its metabolites in biological samples, which is important in both clinical and forensic toxicology. clearsynth.com
Properties
Molecular Formula |
C₁₇H₂₀ClNO |
|---|---|
Molecular Weight |
429.46 |
Origin of Product |
United States |
Enzymatic Biotransformation and Molecular Mechanisms of Nefopam N β D Glucuronide Synthesis
Co-Factor Dependence and Regulatory Factors in Glucuronide Formation
The synthesis of Nefopam (B83846) N-β-D Glucuronide is not only dependent on the presence and activity of specific UGT enzymes but is also critically influenced by the availability of the essential co-factor UDPGA and the presence of potential regulatory molecules. nih.govxenotech.com
Uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) is the indispensable donor of the glucuronic acid moiety in the glucuronidation reaction. wikipedia.org It is synthesized from glucose-1-phosphate in the cellular cytosol. nih.gov The availability of UDPGA within the lumen of the endoplasmic reticulum, where the UGT active site resides, can be a rate-limiting factor for glucuronidation. xenotech.com Conditions that deplete cellular glucose and glycogen (B147801) stores can, therefore, reduce the supply of UDPGA and consequently decrease the rate of glucuronide formation. nih.gov The efficient transport of UDPGA from the cytosol into the endoplasmic reticulum is also crucial for maintaining the reaction. The product of the reaction, UDP, can act as a competitive inhibitor for UDPGA binding, highlighting the importance of cellular energy status in regulating this metabolic pathway. xenotech.com
The catalytic activity of UGT enzymes can be regulated by allosteric modulators, which are molecules that bind to the enzyme at a site distinct from the substrate-binding site, causing a conformational change that either enhances or inhibits activity. nih.gov While the allosteric modulation of UGTs is less characterized than that of other enzyme families, evidence suggests it is a relevant regulatory mechanism. For example, certain endogenous compounds like fatty acyl-CoAs have been shown to act as activators of UGTs. nih.gov Conversely, adenine (B156593) and related compounds have been proposed as endogenous allosteric inhibitors. nih.gov Specific drugs have also been identified as allosteric inhibitors of certain UGT isoforms, such as the macrolide antibiotics troleandomycin (B1681591) and erythromycin, which selectively inhibit UGT1A3 and UGT1A8, respectively. nih.gov The extent to which allosteric modulation affects the specific UGTs involved in nefopam glucuronidation is an area that requires further investigation.
Intracellular Localization and Compartmentalization of Glucuronidation Enzymes
The synthesis of Nefopam N-β-D Glucuronide is a phase II metabolic reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov The intracellular location of these enzymes is critical to their function in detoxifying and facilitating the excretion of xenobiotics like nefopam. Research has firmly established that UGTs are integral membrane proteins localized within the endoplasmic reticulum (ER). nih.gov The catalytic domain of these enzymes, where the transfer of glucuronic acid to the substrate occurs, is oriented towards the lumenal side of the ER membrane. nih.gov
This specific compartmentalization means that the enzyme's active site is segregated from the cytosol. The enzyme's activity in its native membrane-bound state is often described as latent. nih.gov Full enzymatic activity is typically observed in in vitro assays only after the structural integrity of the ER membrane is disrupted, for instance, by using detergents. nih.gov This latency suggests that the transport of the substrate (nefopam) into the ER lumen and the cofactor (UDP-glucuronic acid) to the active site are tightly regulated processes. The retention of UGTs within the endoplasmic reticulum is managed by specific signals in the cytoplasmic tail of the protein, with particular lysine (B10760008) residues playing a crucial role in ensuring the enzyme remains in its correct cellular compartment. nih.gov
In the context of cellular fractionation studies, the endoplasmic reticulum is broken down and reassembles into small vesicles known as microsomes. Consequently, glucuronidation is characterized as a microsomal metabolic activity. nih.gov The UGT enzymes responsible for producing this compound are bound to the microsomal membrane, which is consistent with their localization in the ER of intact cells. nih.gov
Cytosolic enzymes, in contrast, are soluble and not bound to any intracellular membranes. While the cytosol contains various drug-metabolizing enzymes, such as some sulfotransferases and N-acetyltransferases, the UGTs are distinctly microsomal. nih.gov Therefore, the biotransformation of nefopam via glucuronidation does not occur in the cell's cytosol but is exclusively compartmentalized within the endoplasmic reticulum, and is thus measured in the microsomal fraction of tissue homogenates. nih.govnih.gov
Table 1: Comparison of Microsomal and Cytosolic Enzyme Characteristics
| Feature | Microsomal Glucuronidation (UGTs) | Cytosolic Activities |
| Cellular Location | Bound to the Endoplasmic Reticulum membrane nih.gov | Soluble within the cell's cytoplasm nih.gov |
| Enzyme State | Integral membrane protein nih.gov | Soluble, free-floating protein |
| Cofactor | UDP-glucuronic acid (UDPGA) nih.gov | Varies (e.g., PAPS for sulfotransferases) |
| Latency | Exhibits latency; activity increases with membrane disruption nih.gov | Generally does not exhibit latency |
| Primary Function | Glucuronidation of a wide range of lipophilic compounds nih.gov | Various metabolic reactions (e.g., sulfation, acetylation) nih.gov |
Studies investigating the disposition of radiolabeled nefopam in rats have provided direct evidence for the involvement of extrahepatic sites. researchgate.net After a single oral dose, high concentrations of radioactivity, representing the parent drug and its metabolites, were found in the liver, but also prominently in the kidney medulla and cortex, as well as the small intestine. researchgate.net This distribution strongly suggests that these tissues are active sites for nefopam metabolism, including its conversion to glucuronidated forms, and subsequent excretion. researchgate.net
The capacity of these tissues to perform such reactions is well-documented. The UGT1A and UGT2B subfamilies, which are responsible for metabolizing a vast array of drugs, are expressed in the kidneys and small intestine. mdpi.comfrontiersin.org For instance, UGT1A9 and UGT2B7 have been identified as the main isoforms involved in the glucuronidation of other drugs in the kidney and intestinal mucosa. nih.gov Furthermore, functional studies on human kidney microsomes have demonstrated their ability to catalyze the glucuronidation of various compounds, confirming the kidney's role as a site for phase II metabolism. nih.gov
Table 2: Evidence for Extrahepatic Nefopam Glucuronidation
| Tissue | Evidence of UGT Expression/Activity | Findings Related to Nefopam |
| Kidney | UGT1A and 2B subfamilies are expressed. mdpi.comfrontiersin.org Human kidney microsomes are metabolically active. nih.gov UGT1A9 and UGT2B7 are key isoforms. nih.gov | High concentrations of [14C]-nefopam and its metabolites are found in the kidney medulla and cortex in rats. researchgate.net |
| Intestine | UGT1A and 2B subfamilies are expressed in the small intestine. mdpi.comfrontiersin.org UGT1A9 is a key isoform in the intestinal mucosa. nih.gov | High concentrations of [14C]-nefopam and its metabolites are found in the small intestine in rats. researchgate.net |
| Brain | Drug-metabolizing enzymes, including UGTs, are present. nih.gov | While UGTs are present, specific data on the quantitative contribution of the brain to nefopam glucuronidation is less defined compared to the kidney and intestine. |
Advanced Analytical Methodologies for the Study of Nefopam N β D Glucuronide
High-Resolution Separation Techniques for Metabolite Profiling
Effective separation is a prerequisite for the accurate identification and profiling of metabolites within complex biological matrices. High-resolution chromatographic techniques are essential for distinguishing Nefopam (B83846) N-β-D Glucuronide from its parent drug, other metabolites, and endogenous compounds.
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) stands as a cornerstone technique for metabolite profiling due to its exceptional sensitivity and specificity. This method allows for the confident identification of metabolites like Nefopam N-β-D Glucuronide in complex biological samples. The chromatographic separation, typically using reversed-phase columns, isolates the polar glucuronide from less polar substances. The high-resolution mass spectrometer, such as an Orbitrap or time-of-flight (TOF) instrument, then provides highly accurate mass measurements for the protonated molecule [M+H]⁺.
This precise mass data is critical for determining the elemental composition of the metabolite, thereby distinguishing it from other compounds with the same nominal mass. Tandem mass spectrometry (MS/MS) experiments further aid in structural confirmation by generating characteristic fragmentation patterns. For glucuronides, a common neutral loss of the glucuronic acid moiety (176 Da) is a key diagnostic indicator. LC-HRMS methods are indispensable for both qualitative discovery of metabolites in in vitro systems and for quantitative analysis in biofluids. nih.gov
Table 1: Illustrative LC-HRMS Parameters for Drug Metabolite Analysis
| Parameter | Setting | Purpose |
| Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 2.7 µm) | Separation based on polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to promote ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for gradient elution. |
| Flow Rate | 0.4 mL/min | Standard flow for analytical scale columns. |
| Gradient | 5% to 95% B over 10 minutes | Elutes compounds across a range of polarities. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Effective for nitrogen-containing compounds like nefopam. |
| Mass Analyzer | Orbitrap or TOF | Provides high mass accuracy (<5 ppm). |
| Scan Range | 100 - 1000 m/z | Covers the expected mass of the metabolite and fragments. |
| Resolution | > 60,000 FWHM | Resolves isobars and improves mass accuracy. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Generates structural fragments for identification. |
Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to traditional liquid chromatography for the analysis of polar compounds like glucuronides. chromatographyonline.comuva.es SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent (modifier) like methanol. chromatographyonline.com This technique offers several advantages, including faster analysis times and reduced organic solvent consumption, making it a "greener" analytical choice. uva.es
For highly polar analytes such as this compound, which can be challenging to retain on reversed-phase LC columns, SFC provides a unique separation mechanism. uva.es The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates without generating excessive backpressure, leading to high-throughput analysis. uva.es The coupling of SFC with mass spectrometry (SFC-MS) is straightforward and enables sensitive detection and quantification, positioning it as a valuable tool for metabolite profiling in drug discovery and development. chromatographyonline.com
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy for Research Standards
While mass spectrometry provides crucial information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of metabolites. nih.govresearchgate.net For creating certified research standards of this compound, NMR is essential to confirm the precise site of glucuronidation and the stereochemistry of the glycosidic bond. nih.gov
A suite of 1D and 2D NMR experiments is employed to piece together the molecular structure. emerypharma.com
1D NMR:
¹H NMR: Provides information on the number and chemical environment of protons. The anomeric proton (H-1') of the glucuronide moiety typically appears as a distinct doublet in a downfield region of the spectrum. Its chemical shift and coupling constant are diagnostic for determining the β-configuration of the linkage.
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shift of the anomeric carbon (C-1') is also indicative of the anomeric configuration.
2D NMR:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the mapping of proton networks within the nefopam and glucuronide structures. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of each proton to its corresponding carbon. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds. This is the key experiment for identifying the site of conjugation. A correlation between the anomeric proton (H-1') of the glucuronic acid and the nitrogen atom of the nefopam moiety would definitively confirm the structure as an N-glucuronide.
Table 2: Representative NMR Correlations for Structural Elucidation of an N-Glucuronide
| 2D NMR Experiment | Correlating Nuclei | Structural Information Provided |
| COSY | H-1' ↔ H-2' (Glucuronide) | Confirms proton connectivity within the sugar ring. |
| HSQC | H-1' ↔ C-1' (Glucuronide) | Assigns the anomeric proton to its carbon. |
| HMBC | H-1' (Glucuronide) ↔ N (Nefopam) | Crucial correlation: Unambiguously confirms the N-linkage between the sugar and the parent drug. |
| HMBC | H (Nefopam) ↔ C (Glucuronide) | Provides additional confirmation of the conjugation site. |
Quantitative Bioanalytical Method Development for In Vitro Studies
Accurate quantification of this compound in in vitro systems, such as liver microsome incubations, is vital for studying its formation kinetics and metabolic stability. nih.gov LC-MS/MS is the gold standard for this purpose due to its high sensitivity, selectivity, and throughput. nih.gov
For the highest level of accuracy and precision in quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is essential. nih.govnih.gov A SIL-IS is an analog of the analyte (in this case, this compound) in which one or more atoms have been replaced with a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).
The SIL-IS is chemically identical to the analyte and thus exhibits the same behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. nih.govnih.gov Any variations in sample recovery or matrix-induced ion suppression/enhancement will affect both the analyte and the SIL-IS equally. nih.gov Since the SIL-IS is added at a known concentration to every sample at the beginning of the workflow, the ratio of the analyte's MS signal to the SIL-IS's MS signal provides a highly reliable and reproducible measure for absolute quantification. nih.gov This approach effectively corrects for experimental variability that could otherwise lead to erroneous results. nih.gov
Development of In Vitro Assays for Glucuronidation Reaction Rates
The determination of glucuronidation reaction rates for Nefopam is crucial for understanding its metabolic profile and predicting its in vivo clearance. In vitro assays provide a controlled environment to study the kinetics of this compound formation. These assays typically utilize subcellular fractions, such as liver microsomes, or recombinant enzyme systems. nih.gov
The development of such an assay involves the incubation of the substrate, Nefopam, with an enzyme source in the presence of the essential cofactor, uridine-5'-diphosphoglucuronic acid (UDPGA). researchgate.netnih.gov Human liver microsomes (HLMs) are a common enzyme source as they contain a spectrum of UDP-glucuronosyltransferase (UGT) enzymes responsible for glucuronidation. nih.govnih.gov Alternatively, specific recombinant human UGT isoforms expressed in cell lines (e.g., UGT Supersomes) can be used to identify the particular enzymes responsible for Nefopam's conjugation. researchgate.net
A significant challenge in using microsomal preparations is the phenomenon of 'latency', where the full enzymatic activity is masked by the microsomal membrane, potentially leading to an underestimation of metabolic rates. aalto.fi To overcome this, permeabilizing agents or detergents, such as alamethicin (B1591596) or Brij58, are often included in the incubation mixture to disrupt the membrane and ensure unrestricted access of the substrate and cofactor to the enzyme's active site. nih.gov
The reaction is initiated by adding the cofactor UDPGA and is carried out at a physiological temperature (typically 37°C). The reaction is then terminated after a specific time by adding a quenching solution, such as cold acetonitrile. researchgate.net The rate of formation of this compound is then quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov By varying the concentration of Nefopam, key kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max) can be determined, providing insight into the enzyme's affinity for the substrate and its catalytic efficiency. nih.govresearchgate.net
Table 1: Typical Components and Conditions for an In Vitro Nefopam Glucuronidation Assay
| Component | Typical Concentration/Condition | Purpose |
| Enzyme Source | Human Liver Microsomes (e.g., 0.5 mg/mL) or recombinant UGTs | To provide the UGT enzymes that catalyze the reaction. |
| Substrate | Nefopam (e.g., 1-500 µM) | The compound to be glucuronidated. |
| Cofactor | UDPGA (e.g., 1-10 mM) | Provides the glucuronic acid moiety for conjugation. |
| Buffer | Phosphate or Tris buffer (pH 7.4) | To maintain a stable and physiologically relevant pH. |
| Activator | Alamethicin or Brij58 | To disrupt the microsomal membrane and overcome enzyme latency. nih.gov |
| Divalent Cations | Magnesium Chloride (MgCl₂) (e.g., 4 mM) | Often required for optimal UGT enzyme activity. nih.gov |
| Temperature | 37°C | To mimic physiological conditions. |
| Incubation Time | 5-60 minutes | The duration of the enzymatic reaction. |
Radiometric and Non-Radiometric Detection Strategies for Enzyme Assays
The quantification of enzymatic activity in glucuronidation assays relies on sensitive and accurate detection strategies. These methods can be broadly categorized as radiometric, which involve the use of isotopically labeled compounds, and non-radiometric, which include techniques like fluorometry and spectrophotometry.
Radiometric assays are a powerful tool for metabolic tracing and are considered a gold standard for disposition, metabolism, and excretion studies. nih.gov The use of radiolabeled Nefopam, typically with Carbon-14 ([14C]-Nefopam), allows for the comprehensive tracking of the drug and all its metabolites following administration. nih.govresearchgate.net
In a typical human study, a single oral dose of [14C]-Nefopam is administered to healthy volunteers. nih.gov Blood, urine, and feces are then collected at various time points over an extended period (e.g., 168 hours) to ensure a complete mass balance assessment. nih.govresearchgate.net The total radioactivity in each sample is quantified, providing a precise measure of the absorption and excretion of all drug-related material. nih.gov
Following quantification, metabolite profiling is performed on the samples, particularly from plasma and urine. Techniques such as radio-high-performance liquid chromatography (radio-HPLC) are used to separate the parent drug from its various metabolites. The radioactive peaks are detected and can be subsequently identified using mass spectrometry. nih.gov Studies using this methodology have successfully identified several key metabolites of Nefopam in humans, including glucuronide conjugates. nih.govendchan.net For instance, in one study, the major metabolites in urine included a glucuronide conjugate (M63), which accounted for a significant percentage of the administered radioactive dose. nih.govendchan.net This approach provides definitive data on the metabolic fate of Nefopam, highlighting the importance of glucuronidation as an elimination pathway. researchgate.nettandfonline.com
Table 2: Summary of Findings from a Human [14C]-Nefopam Metabolic Tracing Study
| Parameter | Finding | Reference |
| Radiolabel | [14C]-Nefopam | nih.gov |
| Dose Administration | Single oral dose | nih.gov |
| Total Radioactivity Recovery | ~92.6% of the administered dose | nih.govendchan.net |
| Primary Route of Excretion | Urine (~79.3% of dose) | nih.govendchan.net |
| Secondary Route of Excretion | Feces (~13.4% of dose) | nih.govendchan.net |
| Unchanged Nefopam in Plasma | <5% of total radioactivity | nih.govendchan.net |
| Major Metabolite in Urine | M63 (N-demethylation with N-glucuronidation) | nih.govendchan.net |
Non-radiometric assays offer alternatives to isotopic methods and are widely used for enzyme kinetic studies due to their high throughput and avoidance of radioactive materials.
Spectrophotometric assays rely on the measurement of changes in light absorbance resulting from the enzymatic reaction. A simple and rapid spectrophotometric method has been developed for the quantification of Nefopam hydrochloride itself in pharmaceutical products. nih.gov This method is based on the reaction of Nefopam with alizarin (B75676) dyes to form a colored ion-pair complex, which can be measured at a specific wavelength. nih.gov While this particular application is for the parent drug, the principle can be adapted for an enzyme assay if the formation of the glucuronide or the depletion of the substrate leads to a measurable change in absorbance.
Fluorometric assays measure changes in fluorescence. These assays are often highly sensitive. A common strategy for measuring UGT activity involves using a generic, fluorescent substrate, such as 4-methylumbelliferone. nih.gov The glucuronidation of this probe substrate results in a product with different fluorescent properties, allowing for continuous monitoring of the reaction rate. This approach can be used in competitive inhibition studies to assess how Nefopam interacts with a specific UGT enzyme. The ability of Nefopam to inhibit the glucuronidation of the fluorescent probe would indicate that they are both substrates for the same enzyme. nih.gov The development of a direct fluorometric assay for Nefopam glucuronidation would depend on whether Nefopam or its glucuronide possess intrinsic fluorescent properties that change upon conjugation.
In Vitro Biochemical and Pharmacological Research on Nefopam N β D Glucuronide
Receptor Binding and Ligand Interaction Studies In Vitro
Direct in vitro receptor binding and ligand interaction studies for Nefopam (B83846) N-β-D Glucuronide are not extensively documented in publicly available scientific literature. The pharmacological activity of many drug metabolites can differ significantly from their parent compounds; however, without direct binding assays for the glucuronide, its receptor interaction profile remains largely uncharacterized. The research focus has historically been on nefopam.
While there is no specific data on the affinity of Nefopam N-β-D Glucuronide for known nefopam receptors, the parent compound has been studied for its interactions with monoamine transporters and N-methyl-D-aspartate (NMDA) receptors. Nefopam is known to inhibit the reuptake of serotonin, norepinephrine, and to a lesser extent, dopamine. researchgate.net Its interaction with the glutamatergic system, particularly NMDA receptors, has also been investigated.
Studies on nefopam have shown that it does not bind directly to the NMDA receptor in a manner similar to uncompetitive antagonists like orphenadrine or MK-801. nih.govunimi.it In vitro experiments revealed that nefopam failed to displace MK-801 binding to hippocampal membranes, suggesting it does not interact with the phencyclidine binding site on the NMDA receptor. nih.govunimi.itresearchgate.net However, nefopam has been shown to indirectly inhibit NMDA receptor-dependent neurotoxicity. nih.govnih.govepain.org It can prevent the toxic effects that follow the activation of voltage-sensitive calcium channels, thereby reducing glutamate release and subsequent NMDA receptor-mediated excitotoxicity. nih.govnih.govepain.org
In vitro binding assays for nefopam have determined its affinity for various other receptors, which could be potential, though unconfirmed, targets for its glucuronide metabolite.
| Receptor | Affinity (IC50) in µM |
|---|---|
| Serotonergic 5-HT2C | 1.4 |
| Serotonergic 5-HT2A | 5.1 |
| Adrenergic α1 | 15.0 |
| Serotonergic 5-HT3 | 22.3 |
| Serotonergic 5-HT1B | 41.7 |
| Serotonergic 5-HT1A | 64.9 |
| Dopaminergic D1 | 100 |
Enzyme Inhibition or Modulation Capabilities In Vitro
The potential for drug metabolites to inhibit or modulate metabolizing enzymes is a critical aspect of drug-drug interaction assessment. Data specifically characterizing the effects of this compound on enzyme systems is sparse.
Studies have investigated the interaction of the parent drug, nefopam, with cytochrome P450 (CYP450) enzymes. In vitro metabolism of nefopam in rat liver microsomes can lead to the formation of a reactive metabolite that forms an inactive complex with CYP450. nih.govnih.gov This complex formation was observed to be maximal at a nefopam concentration of approximately 25 µM and was undetectable at 100 µM. nih.gov This suggests a potential for mechanism-based inhibition of CYP450 enzymes by a nefopam metabolite, although this has not been specifically attributed to or tested with the N-β-D Glucuronide metabolite. nih.govnih.gov
Glucuronidation is a major metabolic pathway for nefopam, which implies a necessary interaction with UDP-Glucuronosyltransferase (UGT) enzymes. researchgate.net While the formation of glucuronides is mediated by UGTs, it is also possible for these metabolites to act as inhibitors of UGTs or other enzymes. nih.gov However, no in vitro studies were found that specifically tested the inhibitory capacity of this compound against any CYP450 or UGT isoforms.
No information is available from the search results regarding the in vitro modulation of other enzymes by this compound. Research in this area would be required to determine if the metabolite has any off-target effects on other significant biochemical pathways.
Transport Mechanisms of this compound Across Membrane Systems (In Vitro Models)
The movement of drug metabolites across cellular membranes is governed by various transport proteins. The physicochemical properties of a glucuronide metabolite, which is generally larger and more polar than the parent drug, can significantly influence its transport. There are currently no published in vitro studies that define the specific transporters involved in the influx or efflux of this compound across membrane systems. Such studies, using models like Caco-2 cells or vesicles expressing specific transporters (e.g., P-gp, BCRP, OATPs), would be essential to understand the distribution and clearance of this metabolite.
Interaction with ATP-Binding Cassette (ABC) Transporters (e.g., P-glycoprotein, MRPs)
ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Multidrug Resistance-Associated Proteins (MRPs, encoded by ABCC genes), are well-known for their role in the efflux of a wide array of substrates, including numerous drug metabolites. These transporters are strategically located in key tissues such as the liver, kidney, intestine, and the blood-brain barrier, where they play a crucial role in detoxification and cellular protection.
Table 1: Potential Interaction of this compound with ABC Transporters
| Transporter | Potential Interaction | Supporting Evidence |
| P-glycoprotein (P-gp) | Unconfirmed | No specific in vitro data available. |
| Multidrug Resistance-Associated Proteins (MRPs) | Possible Substrate | General substrate specificity of MRPs for glucuronide conjugates; however, no direct studies on this compound have been published. |
Involvement of Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs)
The Organic Anion Transporter (OAT) and Organic Anion Transporting Polypeptide (OATP) families are solute carriers primarily responsible for the uptake of a diverse range of endogenous and exogenous organic anions from the bloodstream into cells, particularly in the liver and kidneys. These transporters play a pivotal role in the hepatic and renal clearance of many drugs and their metabolites.
As with ABC transporters, there is a notable absence of specific in vitro research detailing the interaction between this compound and members of the OAT and OATP families. Given its anionic nature at physiological pH, it is plausible that this compound could be a substrate for one or more of these uptake transporters. Such an interaction would be a critical step in its elimination pathway, facilitating its entry into hepatocytes or renal proximal tubule cells for subsequent excretion into bile or urine. Further investigation is required to confirm and characterize any such interactions.
Potential for Deconjugation and Interconversion Pathways In Vitro
The metabolic fate of a glucuronide conjugate is not solely limited to excretion. In certain instances, these metabolites can undergo deconjugation back to the parent compound or other metabolites, a process that can have significant pharmacological implications, including enterohepatic recirculation and prolonged drug exposure.
β-Glucuronidase Activity on this compound
β-Glucuronidase is an enzyme capable of hydrolyzing the β-D-glucuronic acid moiety from glucuronide conjugates. This enzyme is present in various mammalian tissues and is notably abundant in the gut microbiota. The action of bacterial β-glucuronidase in the intestine can lead to the deconjugation of excreted drug glucuronides, allowing the reabsorption of the parent drug, a process known as enterohepatic recirculation.
Table 2: In Vitro Deconjugation Potential of this compound
| Enzyme | Activity | Research Findings |
| β-Glucuronidase | Potential for Hydrolysis | No specific in vitro kinetic data is available in the public domain to confirm the rate and extent of this reaction. |
Reversibility of Glucuronidation under Specific Conditions
The enzymatic reaction of glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is generally considered to be a unidirectional and irreversible metabolic pathway under physiological conditions. The high-energy bond of the UDP-glucuronic acid (UDPGA) co-substrate drives the reaction forward.
In line with this general understanding, there is no evidence from the available literature to suggest that the glucuronidation of nefopam is a reversible process under specific in vitro conditions. The stability of the ether glucuronide bond in this compound under physiological conditions is expected to be high, and any significant conversion back to the parent compound would likely require enzymatic hydrolysis as discussed above, rather than a direct reversal of the UGT-catalyzed reaction.
Synthetic Methodologies and Derivatization for Research Applications
Chemoenzymatic Synthesis of Nefopam (B83846) N-β-D Glucuronide
Chemoenzymatic synthesis leverages the specificity of biological enzymes to perform complex chemical transformations, often with high stereo- and regioselectivity that is difficult to achieve through purely chemical means. This approach is particularly valuable for producing drug metabolites like glucuronides.
The biosynthesis of drug glucuronides for use as authentic analytical standards is a well-established technique. Glucuronidation is a major phase II metabolic pathway mediated by uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a substrate. For the production of Nefopam N-β-D Glucuronide, this process can be conducted in vitro.
The primary method involves incubating the parent drug, nefopam, with a source of UGT enzymes. Common enzyme sources include:
Human Liver Microsomes (HLMs): These subcellular fractions contain a rich complement of drug-metabolizing enzymes, including a variety of UGT isoforms, and are frequently used to mimic in vivo metabolism.
Recombinant UGT Isoforms: For more targeted synthesis, specific UGT enzymes expressed in cell lines can be used. N-glucuronidation, the pathway for nefopam, is often mediated by specific isoforms such as UGT1A4.
The reaction mixture typically contains the nefopam substrate, the enzyme source, and the UDPGA cofactor in a suitable buffer system. Following incubation, the this compound is isolated and purified from the mixture, often using techniques like high-performance liquid chromatography (HPLC). The final product is then thoroughly characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity, making it suitable for use as a reference standard in analytical assays. The generation of multi-milligram quantities of the standard through this method is feasible and essential for quantitative studies.
Chemical Synthesis Routes for Reference Standards and Analogues
While chemoenzymatic methods are effective, chemical synthesis offers an alternative route that can be scaled up and modified to produce not only the metabolite itself but also various analogues for research purposes.
A significant challenge in the chemical synthesis of glucuronides is controlling the stereochemistry at the anomeric carbon (C-1 of the glucuronic acid moiety) to exclusively form the β-isomer, which is the form produced biologically. Non-selective methods can result in a mixture of diastereomers.
Stereoselective synthesis of N-glucuronides typically involves the coupling of the amine (nefopam) with a protected glucuronic acid derivative. A common strategy includes:
Activation of the Glucuronic Acid Donor: The carboxyl group and hydroxyl groups of glucuronic acid are protected to prevent side reactions. A leaving group is installed at the anomeric position. A frequently used donor is methyl tetra-O-acetyl-β-D-glucopyranuronate.
Nucleophilic Attack: The secondary amine of a nefopam precursor attacks the anomeric carbon of the activated glucuronic acid donor. The presence of protecting groups on the sugar ring (e.g., acetyl groups) often directs the incoming nucleophile to the β-position through neighboring group participation, leading to a high degree of stereoselectivity.
Deprotection: Following the coupling reaction, the protecting groups on the sugar moiety and the carboxyl group are removed under mild conditions to yield the final this compound.
This approach ensures the formation of the correct β-anomer, which is crucial for creating an authentic reference standard that matches the biologically produced metabolite.
Isotopically labeled compounds are indispensable as internal standards in quantitative mass spectrometry-based bioanalysis. For this compound, a stable isotope-labeled version, such as a deuterated analogue, is required for accurate quantification in biological matrices.
The synthesis often involves introducing deuterium (B1214612) atoms at a metabolically stable position within the nefopam molecule before the glucuronidation step. The N-methyl group of nefopam is an ideal site for labeling, as the C-D bonds are stable and not prone to exchange under physiological or analytical conditions. A common synthetic route involves using a deuterated methylating agent (e.g., CD₃I) to introduce the N-methyl-d₃ group onto a desmethyl-nefopam precursor. This labeled parent drug (Nefopam-d₃) can then be subjected to either chemoenzymatic or chemical glucuronidation as described above to produce the desired labeled metabolite, Nefopam-d₃ N-β-D Glucuronide. The resulting labeled glucuronide will have a distinct mass shift, allowing it to be differentiated from the unlabeled endogenous metabolite in a sample.
Derivatization Strategies for Enhanced Analytical Detection and Structural Analysis
This compound is a polar, non-volatile molecule due to its multiple hydroxyl groups and a carboxylate group. These properties make it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS), which requires analytes to be thermally stable and volatile. To overcome this limitation, chemical derivatization is employed to convert the polar functional groups into less polar, more volatile ones.
Two of the most common derivatization techniques for compounds like glucuronides are silylation and permethylation.
Silylation: This is the most widely used technique for derivatizing compounds with active hydrogens (found in -OH, -COOH, and -NH groups). The active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. This reaction dramatically reduces the polarity and hydrogen-bonding capacity of the molecule, increasing its volatility and thermal stability.
Reagents: Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 1-(trimethylsilyl)imidazole.
Reaction: The this compound is treated with the silylating reagent, often in a suitable solvent and at an elevated temperature, to ensure complete derivatization of all hydroxyl groups and the carboxylic acid group on the glucuronide moiety. The resulting TMS-derivatized molecule can then be readily analyzed by GC-MS.
Permethylation: This technique involves the methylation of all active hydrogen sites. The hydroxyl groups are converted to methyl ethers, and the carboxylic acid group is converted to a methyl ester.
Reagents: A classic reagent for permethylation is methyl iodide in the presence of a strong base.
Reaction: Similar to silylation, permethylation effectively masks the polar functional groups, rendering the molecule volatile and suitable for GC-MS analysis. This technique can also be useful in structural elucidation by mass spectrometry, as the fragmentation patterns of methylated compounds are often predictable.
These derivatization strategies are crucial for enabling the use of GC-MS in the analysis of this compound, providing a powerful tool for its separation and identification.
Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound Name | Catalogue Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|---|
| This compound | PA 14 0511000 | 13669-70-0 | C₂₃H₂₇NO₇ | 429.47 |
| Nefopam Hydrochloride | PA 14 51000 | 23327-57-3 | C₁₇H₂₀ClNO | 289.80 |
| Nefopam-d₃ Hydrochloride | PA STI 067200 | 1346603-30-2 | C₁₇H₁₇D₃ClNO | 292.82 |
| Nefopam N-Oxide | PA 14 51510 | 66091-32-5 | C₁₇H₁₉NO₂ | 269.34 |
Data sourced from commercial suppliers.
Table 2: Summary of Derivatization Techniques for GC-MS Analysis
| Technique | Reagent Examples | Functional Groups Targeted | Effect on Molecule |
|---|---|---|---|
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), 1-(trimethylsilyl)imidazole | Hydroxyl (-OH), Carboxyl (-COOH) | Replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability. |
| Permethylation | Methyl Iodide (CH₃I) | Hydroxyl (-OH), Carboxyl (-COOH) | Converts hydroxyls to methyl ethers and carboxyls to methyl esters, reducing polarity and increasing volatility. |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-(trimethylsilyl)imidazole |
| N-Desmethyl Nefopam |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide |
| Nefopam |
| This compound |
| Nefopam N-Oxide |
| Nefopam-d₃ |
| Nefopam-d₃ N-β-D Glucuronide |
| Uridine diphosphate glucuronic acid |
| methyl iodide |
Chemical Tagging for Enhanced LC-MS/MS Sensitivity
The quantitative bioanalysis of polar metabolites, such as this compound, by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can present significant challenges. The high polarity of the glucuronic acid moiety can lead to poor retention on conventional reversed-phase liquid chromatography (RPLC) columns and may result in inefficient ionization, thereby limiting the sensitivity of the assay. Chemical derivatization, or "tagging," of the analyte is a strategic approach to overcome these limitations by modifying its physicochemical properties to be more amenable to LC-MS/MS analysis. This section explores potential chemical tagging methodologies applicable to this compound for enhancing its detection sensitivity.
While specific derivatization protocols for this compound are not extensively documented in peer-reviewed literature, general strategies for tagging polar and acidic functional groups present in the molecule can be applied. The primary targets for chemical derivatization on this compound are the carboxylic acid and hydroxyl groups of the glucuronic acid moiety.
Improving Chromatographic Retention and Ionization Efficiency
A key objective of chemical tagging is to increase the hydrophobicity of the analyte, thereby improving its retention on RPLC columns. rsc.org This leads to better separation from endogenous interferences that typically elute in the early, more polar regions of the chromatogram. Furthermore, derivatization can introduce a readily ionizable group, significantly enhancing the analyte's response in the mass spectrometer. nih.gov
Potential Derivatization Strategies
Several classes of derivatizing reagents could theoretically be employed to tag this compound. These reagents react with specific functional groups to alter the molecule's properties.
Esterification of the Carboxylic Acid Group: The carboxylic acid of the glucuronic acid is a prime target for derivatization. Esterification reactions can neutralize the negative charge and increase hydrophobicity. A classic, though hazardous, reagent for this purpose is diazomethane, which converts carboxylic acids to their methyl esters. scispace.com A safer alternative involves activation of the carboxylic acid followed by reaction with an alcohol, such as ethanol, to form the corresponding ester. researchgate.netnih.gov
Amidation with Hydrophobic Amines: The carboxylic acid group can also be targeted through amidation reactions. Reagents like benzylamine (B48309) can be coupled to the carboxylic acid, introducing a hydrophobic benzyl (B1604629) group. This modification has been successfully used to enhance the mass spectrometric detection of other complex molecules. umich.edunih.gov
Tagging with Ionization Enhancers: Reagents that introduce a permanently charged or easily ionizable moiety can dramatically improve MS sensitivity. Dansyl chloride is a well-known derivatizing agent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups. sigmaaldrich.commdpi.comnih.gov While Nefopam itself is a tertiary amine, the hydroxyl groups of the glucuronide could potentially be targeted under specific conditions. The dansyl group not only enhances ionization but also provides the potential for fluorescence detection. sigmaaldrich.com
The selection of a derivatization strategy depends on several factors, including the reaction's specificity, efficiency, and the stability of the resulting derivative. The ideal derivatization reaction should be high-yielding, produce a single, stable product, and be free from significant side reactions. rsc.org
Interactive Data Table of Potential Derivatization Reagents
| Derivatization Reagent | Target Functional Group | Potential Benefit for LC-MS/MS Analysis |
| Diazomethane | Carboxylic Acid | Increased hydrophobicity, improved RPLC retention. scispace.com |
| Thionyl chloride/Ethanol | Carboxylic Acid | Increased hydrophobicity, improved RPLC retention. researchgate.netnih.gov |
| Benzylamine | Carboxylic Acid | Increased hydrophobicity, potential for improved ionization. umich.edunih.gov |
| Dansyl Chloride | Hydroxyl Groups | Enhanced ionization efficiency, potential for fluorescence detection. sigmaaldrich.commdpi.comnih.gov |
It is important to note that the application of these general derivatization strategies to this compound would require careful method development and validation to ensure the reliability of the analytical results. This includes optimization of the reaction conditions (e.g., temperature, time, pH, and reagent concentration) and thorough characterization of the derivatized product.
Comparative Biochemistry and Metabolic Cross Talk in Glucuronidation Research
Species-Specific Differences in Nefopam (B83846) Glucuronidation In Vitro
Glucuronidation represents a pivotal Phase II metabolic pathway responsible for the detoxification and elimination of a wide array of xenobiotics, including the non-opioid analgesic nefopam. The enzymes central to this process are the UDP-glucuronosyltransferases (UGTs), which catalyze the conjugation of glucuronic acid to the drug molecule, thereby increasing its water solubility and facilitating its excretion. Understanding the species-specific variability in this process is paramount for the accurate extrapolation of preclinical data to human clinical scenarios.
Comparative Studies Using Liver Microsomes from Various Species
In vitro studies utilizing liver microsomes from different species are the cornerstone for evaluating interspecies differences in drug metabolism. This experimental model is rich in UGT enzymes and allows for the determination of key kinetic parameters, such as the maximum reaction velocity (Vmax) and the Michaelis-Menten constant (Km), which together define the intrinsic clearance (CLint) of a compound.
While direct comparative kinetic data for nefopam glucuronidation across multiple species is not extensively detailed in publicly available literature, the established methodologies provide a clear framework for how such an investigation would be conducted. Studies on other compounds demonstrate significant variability. For instance, the glucuronidation kinetics of diclofenac show marked differences in Vmax and Km values when comparing liver microsomes from humans, mice, rats, dogs, and monkeys. mdpi.com Similarly, propofol glucuronidation rates and kinetic profiles differ substantially among humans, monkeys, rats, and mice. These variations are attributed to differences in the expression levels, substrate specificity, and catalytic activity of UGT isoforms among species. doi.orgresearchgate.netnih.gov For example, a specific UGT enzyme that is highly active in humans may have a non-functional equivalent (pseudogene) in rats or mice, leading to vastly different metabolic profiles. doi.org
A hypothetical comparative study on Nefopam N-β-D Glucuronide formation would likely yield data similar to the illustrative table below, quantifying these species-dependent differences.
Illustrative Data Table: Kinetic Parameters for Nefopam Glucuronidation in Liver Microsomes
| Species | Vmax (nmol/min/mg protein) | Km (µM) | CLint (Vmax/Km) (µL/min/mg protein) |
|---|---|---|---|
| Human | - | - | - |
| Cynomolgus Monkey | - | - | - |
| Beagle Dog | - | - | - |
| Sprague-Dawley Rat | - | - | - |
| CD-1 Mouse | - | - | - |
Note: This table is for illustrative purposes to show the type of data generated in comparative in vitro metabolism studies. Specific values for nefopam are not available in the cited literature.
Implications for Preclinical Model Selection in Metabolism Research
The presence of significant species differences in glucuronidation has profound implications for the selection of animal models in preclinical drug development. ijrpc.com An ideal animal model should exhibit a metabolic profile for a drug candidate that is qualitatively and quantitatively similar to that of humans. nih.gov If a major human metabolite, such as this compound, is produced at vastly different rates or not at all in a particular animal species, that species may be a poor predictor of human pharmacokinetics and toxicological outcomes. nih.govmdpi.com
For example, if rats exhibit significantly lower intrinsic clearance for nefopam glucuronidation compared to humans, they might show disproportionately high exposure to the parent drug in toxicity studies, potentially leading to misleading safety assessments. Conversely, a model with much higher clearance could underestimate potential human toxicity by rapidly eliminating the drug. Therefore, early in vitro comparative metabolism studies are crucial. evotec.com They help identify the most appropriate toxicological species—one that best mimics human metabolism—ensuring that the safety and efficacy data generated during preclinical trials are as relevant and predictive as possible for human studies. nih.gov
Impact of Genetic Polymorphisms on UGT Activity Related to Nefopam Glucuronidation (Conceptual Framework)
The genes encoding UGT enzymes are known to be highly polymorphic, meaning there are common variations in the DNA sequence among individuals. nih.gov These genetic variants can lead to the production of enzymes with altered activity—ranging from reduced or absent function to, in some cases, increased function. This inter-individual variability in metabolic capacity is a cornerstone of pharmacogenomics and can significantly influence a person's response to a drug.
Investigation of Allelic Variants of Key UGT Enzymes
While specific studies linking UGT polymorphisms to nefopam glucuronidation outcomes are not prominent, a conceptual framework can be built upon extensive research from other drugs that are UGT substrates. The UGT1A and UGT2B families are the most critical for drug metabolism. nih.govnih.gov
Key polymorphic UGT enzymes that could potentially be involved in nefopam glucuronidation include:
UGT1A1 : Variants in this gene, most famously the UGT1A1*28 allele, are well-known to reduce the glucuronidation of bilirubin (causing Gilbert's syndrome) and numerous drugs, such as the anticancer agent irinotecan. xenotech.com If nefopam is a UGT1A1 substrate, individuals carrying this variant might experience reduced clearance and higher plasma concentrations of the parent drug.
UGT1A9 : This enzyme is responsible for metabolizing a wide range of drugs. Its genetic variants have been shown to affect the pharmacokinetics of drugs like mycophenolic acid.
UGT2B7 : This is one of the most important UGTs for drug metabolism, conjugating opioids like morphine and codeine, as well as non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Polymorphisms in the UGT2B7 gene are associated with altered responses to these medications. nih.gov
UGT2B10 : Genetic variants in this enzyme have been specifically linked to differences in the glucuronidation of nicotine and cotinine in smokers. nih.gov
The investigation of nefopam's interaction with these and other polymorphic UGTs would be a critical step in personalizing its therapy. Such research would involve in vitro screening using a panel of recombinant human UGT enzymes expressing different allelic variants to identify which isoforms are responsible for forming this compound and how their activity is affected by known polymorphisms. This approach provides a mechanistic basis for understanding the variability in drug response observed in clinical practice. nih.gov
Influence of Co-Administered Compounds on Nefopam Glucuronidation Kinetics In Vitro
Drug-drug interactions (DDIs) represent a significant concern in clinical practice, where polypharmacy is common. Interactions can occur when one drug alters the metabolic pathway of another, leading to either toxic accumulation or therapeutic failure. One of the primary mechanisms for such interactions is the inhibition of metabolic enzymes like UGTs. nih.gov
Assessment of Drug-Drug Interactions at the Glucuronidation Step (Mechanistic In Vitro Focus)
In vitro assays using human liver microsomes are essential tools for prospectively identifying and mechanistically characterizing potential DDIs at the glucuronidation step. nih.govnih.gov These studies typically involve incubating the drug of interest (nefopam) with liver microsomes and the UGT cofactor (UDPGA) in the presence and absence of a potential inhibitor. By measuring the rate of this compound formation, researchers can determine if a co-administered compound inhibits the reaction and calculate key parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). europa.eu
While specific in vitro inhibition studies for nefopam glucuronidation are not widely documented, knowledge of common UGT inhibitors allows for the prediction of potential interactions. Many drugs are known to inhibit UGT enzymes, including:
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : Certain NSAIDs, particularly those with a fenamate structure (e.g., mefenamic acid, flufenamic acid), have been shown to be potent inhibitors of UGTs, including the isoforms responsible for mycophenolic acid glucuronidation. nih.gov
Antifungal Agents : Azole antifungals like fluconazole and ketoconazole are well-known inhibitors of various drug-metabolizing enzymes, including certain UGT isoforms. researchgate.net
Other Drugs : A wide range of other compounds, from the immunosuppressant cyclosporine to the dietary supplement curcumin, have demonstrated inhibitory effects on UGT activity in vitro. nih.gov
A clinical study investigated interactions between nefopam and eight other drugs, including codeine and pentazocine, noting differences in side effects but no significant changes in nefopam bioavailability. researchgate.net However, this does not rule out interactions at the metabolic level that might be more subtle or specific to the glucuronidation pathway. Mechanistic in vitro studies are therefore critical to determine if co-administered drugs act as inhibitors of nefopam glucuronidation, which could lead to an increase in parent nefopam concentrations and potentially alter its efficacy or safety profile. mdpi.com
Modulation of Glucuronidation by Environmental Factors or Disease States (In Vitro Models)researchgate.net
The biotransformation of xenobiotics, including pharmaceuticals like nefopam, is significantly influenced by the activity of UDP-glucuronosyltransferases (UGTs). This enzymatic process, crucial for detoxification and elimination, can be modulated by a host of external and internal factors. In vitro models, utilizing human liver microsomes, hepatocytes, and recombinant UGT enzymes, provide a controlled environment to investigate the impact of environmental chemicals and pathological conditions on the formation of glucuronide conjugates, such as this compound. Although direct in vitro studies on the modulation of nefopam glucuronidation are not extensively documented, a substantial body of research on the UGT enzyme family, particularly the UGT1A and UGT2B subfamilies which are primary contributors to drug metabolism, allows for informed scientific inference.
Environmental Factors
A plethora of environmental chemicals, including dietary constituents, pollutants, and toxins, have been demonstrated to either inhibit or induce the activity of UGT enzymes in vitro. This modulation can have significant implications for the metabolism of drugs that are substrates for these enzymes.
Inhibition of UGT Activity:
Numerous studies have documented the inhibitory effects of various environmental compounds on UGT activity in human liver microsomes and specific recombinant UGT isoforms. Flavonoids, a class of polyphenolic compounds abundant in fruits, vegetables, and medicinal plants, are notable modulators of UGTs. For instance, certain flavonoids have been shown to be potent inhibitors of UGT1A1, a key enzyme in bilirubin detoxification. The structural characteristics of flavonoids, such as the presence of hydroxyl groups at specific positions on the flavone skeleton, can enhance their inhibitory effect on UGT1A1. In contrast, flavonoid glycosides generally exhibit weaker inhibitory activity compared to their aglycone forms.
Heavy metals, pervasive environmental pollutants, have also been shown to inhibit UGT activity in vitro. Studies using human liver microsomes have demonstrated that metals such as cadmium and mercury can significantly reduce the glucuronidation of various substrates. This inhibition is often concentration-dependent and can affect multiple UGT isoforms.
Polycyclic aromatic hydrocarbons (PAHs), products of incomplete combustion of organic materials, are another class of environmental contaminants that can modulate UGT activity. While some PAHs are known inducers of UGTs, others can act as inhibitors, depending on the specific compound and the UGT isoform .
The following table summarizes in vitro research findings on the inhibition of major UGT isoforms by various environmental factors.
| Environmental Factor | In Vitro Model | Affected UGT Isoform(s) | Observed Effect |
| Flavonoids (e.g., Acacetin, Kaempferol) | Human Liver Microsomes, Recombinant UGT1A1 | UGT1A1 | Competitive or mixed inhibition of glucuronidation. |
| Heavy Metals (e.g., Cadmium, Mercury) | Human Liver Microsomes | General UGT activity | Concentration-dependent inhibition of glucuronidation. |
| Uremic Toxins (e.g., p-cresol, indoxyl sulfate) | Human Liver Microsomes | UGT1A9, UGT1A1, UGT2B7 | Inhibition of glucuronidation activity. |
Induction of UGT Activity:
Conversely, exposure to certain environmental chemicals can lead to an increase in UGT enzyme expression and activity, a process known as induction. This can enhance the clearance of UGT substrates. For example, some dietary flavonoids have been found to induce UGT1A1 expression in human intestinal cell lines, which could potentially increase the glucuronidation of drugs metabolized by this isoform.
Polycyclic aromatic hydrocarbons are well-characterized inducers of various drug-metabolizing enzymes, including UGTs. In vitro studies using human hepatocytes have shown that exposure to specific PAHs can lead to a significant increase in the expression and activity of UGT1A isoforms. This induction is often mediated by the activation of specific cellular receptors, such as the aryl hydrocarbon receptor (AhR).
The table below provides an overview of in vitro findings related to the induction of UGT activity by environmental agents.
| Environmental Factor | In Vitro Model | Affected UGT Isoform(s) | Observed Effect |
| Dietary Flavonoids (e.g., Chrysin) | Human Intestinal Cell Lines (Caco-2) | UGT1A1 | Increased expression and glucuronidation activity. |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Human Hepatocytes | UGT1A Isoforms | Induction of enzyme expression and activity via AhR activation. |
Disease States
Pathological conditions, particularly those affecting the liver, can significantly alter the expression and function of UGT enzymes, thereby impacting drug metabolism. In vitro models of liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and liver fibrosis, are valuable tools for studying these effects.
Non-Alcoholic Fatty Liver Disease (NAFLD):
NAFLD is characterized by the accumulation of fat in the liver, which can progress to more severe forms of liver disease. In vitro models of NAFLD, typically involving the exposure of primary human hepatocytes or hepatoma cell lines to high concentrations of free fatty acids, have been used to investigate the impact of this condition on drug metabolism. Studies using these models have shown that the expression and activity of several UGT isoforms, including members of the UGT1A and UGT2B families, can be downregulated in the presence of lipid accumulation. This reduction in UGT function could potentially lead to decreased glucuronidation of drugs like nefopam.
Liver Fibrosis and Cirrhosis:
Liver fibrosis, the excessive accumulation of extracellular matrix proteins, and its end-stage, cirrhosis, are associated with a significant decline in hepatic function, including drug metabolism. In vitro models of liver fibrosis, which can involve co-cultures of hepatocytes and hepatic stellate cells or the use of 3D liver spheroids, have demonstrated a reduction in the expression and activity of various UGT enzymes. Studies on human liver microsomes from cirrhotic patients have also confirmed a decrease in the activity of several UGT1A and UGT2B isoforms. This impairment of glucuronidation capacity in cirrhotic livers suggests that the clearance of drugs primarily eliminated via this pathway would be reduced.
The following table summarizes the observed effects of in vitro liver disease models on UGT activity.
| Disease Model | In Vitro System | Affected UGT Isoform(s) | Observed Effect |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Primary Human Hepatocytes, Hepatoma Cell Lines | UGT1A and UGT2B families | Downregulation of expression and activity. |
| Liver Fibrosis/Cirrhosis | Co-culture models, 3D Liver Spheroids, Human Liver Microsomes from cirrhotic patients | UGT1A and UGT2B families | Decreased expression and glucuronidation activity. |
Advanced Computational and Systems Biology Approaches in Nefopam N β D Glucuronide Research
Molecular Docking and Dynamics Simulations for UGT-Substrate Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a ligand, such as nefopam (B83846), and its target enzyme, primarily UDP-glucuronosyltransferases (UGTs). frontiersin.orgnih.govnih.gov Docking predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.govrsc.org Following docking, MD simulations can be employed to observe the dynamic behavior of the UGT-nefopam complex over time, providing insights into the stability of the binding and the conformational changes that may occur. nih.govnih.govmdpi.com
These simulations are crucial for understanding the forces that drive the binding process, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net By visualizing how nefopam fits into the active site of a UGT enzyme, researchers can elucidate the structural basis for its glucuronidation. nih.gov Accelerated MD simulations, in particular, have proven useful for modeling the slow biomolecular binding events that are often challenging for conventional MD, enabling the simulation of spontaneous binding of ligands to their receptors. nih.gov
A primary output of molecular docking is the prediction of the binding mode, which describes the precise orientation and conformation of the substrate within the enzyme's active site. rsc.org For nefopam, this involves identifying how the molecule positions itself to allow for the transfer of glucuronic acid from the UDP-glucuronic acid (UDPGA) cofactor to its metabolizable functional group. nih.gov
These models enable the identification of specific amino acid residues within the UGT active site that are critical for substrate recognition and catalysis. scispace.com For instance, simulations might reveal that certain tyrosine, aspartate, or arginine residues form key hydrogen bonds with nefopam, stabilizing it in a catalytically competent orientation. MD simulations further refine this by showing how the protein's structure fluctuates and how these interactions are maintained or broken over time. nih.govresearchgate.net This information is invaluable for understanding the substrate specificity of different UGT isoforms towards nefopam.
Table 1: Hypothetical Key Active Site Residues in a UGT Isoform Interacting with Nefopam
| Residue Type | Position | Predicted Interaction with Nefopam | Interaction Type |
| Aspartate | 99 | Interacts with amine group | Hydrogen Bond |
| Phenylalanine | 13 | Interacts with phenyl ring | Hydrophobic |
| Arginine | 75 | Stabilizes substrate orientation | Electrostatic |
| Histidine | 156 | Involved in catalytic activity | Catalytic |
| Tyrosine | 210 | Forms bond with ether oxygen | Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Glucuronidation Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. youtube.com In the context of Nefopam N-β-D Glucuronide, QSAR models can be developed to predict the glucuronidation potency (e.g., binding affinity or reaction rate) of nefopam and its analogues based on their physicochemical properties. nih.govnih.gov
To build a QSAR model, a dataset of compounds with known glucuronidation activities is required. Various molecular descriptors, which are numerical representations of a molecule's properties, are then calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. youtube.com Statistical methods are then used to create an equation that correlates these descriptors with the observed activity. nih.gov Such models are valuable for predicting the metabolic fate of new nefopam derivatives and for understanding which molecular features are most important for efficient glucuronidation. nih.govnih.gov
Table 2: Examples of Molecular Descriptors for QSAR Modeling of Nefopam Glucuronidation
| Descriptor Class | Specific Descriptor | Relevance to Glucuronidation |
| Electronic | Partial Atomic Charge | Influences electrostatic interactions with the UGT active site. |
| Steric | Molar Volume | Determines the fit of the molecule within the enzyme's binding pocket. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane partitioning and access to the UGT enzyme, which is membrane-bound. nih.gov |
| Topological | Molecular Connectivity Index | Describes the size and branching of the molecule's carbon skeleton. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the reactivity of the molecule and its susceptibility to enzymatic attack. |
Integration of Omics Data (e.g., Proteomics, Metabolomics) for Comprehensive Metabolic Profiling
Systems biology integrates large-scale datasets from various "omics" disciplines to provide a holistic view of biological processes. For this compound research, integrating proteomics and metabolomics data offers a comprehensive profile of nefopam metabolism. nih.govnih.gov
Proteomics can be used to quantify the expression levels of various UGT enzymes in different tissues (e.g., liver, intestine). mdpi.com This is critical because the rate of this compound formation depends on the abundance of the specific UGT isoforms responsible for its catalysis. nih.gov
Metabolomics involves the systematic identification and quantification of small molecule metabolites in a biological sample. nih.gov This approach can simultaneously measure the levels of the parent drug (nefopam), its primary glucuronide conjugate (this compound), and other potential metabolites. nih.govmdpi.com
By combining these datasets, researchers can correlate the expression of specific UGT enzymes with the observed concentrations of nefopam and its metabolites, thereby building a detailed model of the metabolic network involved. mdpi.com
The integration of omics data can lead to the discovery of novel biomarkers for research purposes. nih.gov For example, a particular ratio of this compound to parent nefopam in plasma might serve as a research biomarker for the activity of a specific UGT pathway. Furthermore, proteomics might identify regulatory proteins whose expression levels correlate with glucuronidation capacity. These biomarkers are not intended for diagnostics but are powerful tools in a research setting to investigate inter-individual variability in drug metabolism or to study the impact of other drugs on the nefopam metabolic pathway. nih.gov
Table 3: Hypothetical Omics Data Integration for Nefopam Metabolic Pathway Analysis
| Omics Type | Analyte Example | Observation | Implication for Research |
| Proteomics | UGT1A9 Protein | Increased expression in liver tissue samples. | UGT1A9 may be a key enzyme in hepatic nefopam glucuronidation. nih.gov |
| Metabolomics | This compound | Higher plasma concentration correlates with high UGT1A9 expression. | Confirms the functional link between the enzyme and the metabolite. |
| Metabolomics | Nefopam (Parent Drug) | Lower plasma concentration correlates with high UGT1A9 expression. | Suggests efficient metabolic clearance via the UGT1A9 pathway. |
| Proteomics | Transporter Protein (e.g., MRP2) | Expression levels correlate with glucuronide levels. | May identify key efflux transporters for the excretion of this compound. nih.gov |
Predictive Modeling of Nefopam Glucuronidation Rates in Complex Biological Systems
Predictive modeling aims to simulate the rate of this compound formation in complex biological systems, such as human liver microsomes or even at the whole-organism level. These models integrate data from various sources, including in vitro enzyme kinetics, protein expression levels from proteomics, and the physicochemical properties of nefopam. nih.govcapes.gov.br
The goal is to move beyond simple in vitro assays to more physiologically based pharmacokinetic (PBPK) models. These models can simulate the absorption, distribution, metabolism, and excretion (ADME) of nefopam, providing a dynamic prediction of how this compound concentrations will change over time in the body. Such models are instrumental in early-stage drug development for forecasting pharmacokinetic profiles. nih.gov
A variety of in silico tools are available to predict the outcome of enzyme reactions, including glucuronidation. researchgate.netnih.gov These tools utilize different algorithms and methodologies, from expert systems based on known metabolic rules to advanced machine learning and graph neural network (GNN) models. ukri.orgnih.gov
For nefopam, these tools can be used to:
Predict the site of metabolism (SOM): Algorithms can analyze the nefopam structure to predict which atom is the most likely site for glucuronic acid conjugation. nih.gov
Identify metabolizing enzymes: Some tools can predict which specific UGT isoforms are likely to metabolize nefopam based on substrate specificity models built from large datasets. nih.gov
Estimate reaction rates: While more challenging, some advanced models aim to provide quantitative predictions of metabolic rates. mdpi.com
These predictive tools offer a rapid and cost-effective alternative to extensive experimental screening, helping to prioritize experimental efforts and refine our understanding of nefopam's metabolic fate. nih.govmdpi.com
Table 4: Examples of In Silico Tool Types for Predicting Nefopam Glucuronidation
| Tool Type | Function | Application to Nefopam Research |
| Molecular Docking Software (e.g., SwissDock) | Predicts protein-ligand binding modes and affinities. mdpi.com | Visualizing how nefopam binds to different UGT isoforms. |
| QSAR Models | Correlate chemical structure with metabolic activity. nih.gov | Predicting the glucuronidation potential of novel nefopam analogues. |
| Machine Learning/GNN Models (e.g., Meta-UGT) | Predicts if a molecule is a UGT substrate and identifies the site of metabolism. nih.gov | Rapidly screening for potential UGT-mediated metabolism of nefopam. |
| Physiologically Based Pharmacokinetic (PBPK) Software | Simulates ADME properties in a whole-body context. | Predicting plasma concentration profiles of nefopam and its glucuronide metabolite. |
Q & A
Q. What enzymatic pathways are responsible for the formation of Nefopam N-β-D Glucuronide, and how do they impact its pharmacokinetics?
Nefopam undergoes glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes, a phase II metabolic process that enhances water solubility for renal excretion. Methodologically, liver microsomes or recombinant UGT isoforms (e.g., UGT1A1, UGT1A7) can be used to identify the specific enzymes involved, followed by LC-ESI-MS/MS for metabolite detection and quantification . Kinetic assays (e.g., Michaelis-Menten parameters) can further characterize enzymatic efficiency and interindividual variability due to genetic polymorphisms .
Q. What analytical techniques are recommended for detecting this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying intact glucuronides without hydrolysis. Key steps include:
- Sample preparation : Use β-glucuronidase-free extraction protocols to avoid metabolite degradation .
- Chromatography : Optimize reverse-phase columns (e.g., C18) with mobile phases containing ammonium acetate (pH 5.0–6.0) to enhance ionization .
- Validation : Assess limits of detection (LOD), quantitation (LOQ), linearity, and intra-day precision, as demonstrated for dopamine glucuronide (LOD: 0.8 nM) .
Q. How does this compound’s formation influence its analgesic efficacy compared to the parent drug?
Glucuronidation typically inactivates drugs, but metabolite stability and transporter interactions must be evaluated. For example:
- In vitro assays : Compare receptor binding (e.g., amine uptake inhibition) of Nefopam and its glucuronide using neuronal cell lines .
- Pharmacokinetic modeling : Measure plasma half-life and tissue distribution in rodent models to assess metabolite persistence .
Advanced Research Questions
Q. How can conflicting clinical data on Nefopam’s opioid-sparing effects be resolved?
Postoperative studies report reduced opioid requirements in anorectal surgery (e.g., hemorrhoidectomy under spinal anesthesia, P = 0.016) but nonsignificant effects in broader cohorts (P = 0.093) . To address discrepancies:
Q. What role do solute carrier (SLC) transporters play in this compound’s disposition?
SLC22A24, implicated in steroid glucuronide transport (e.g., androsterone glucuronide, r² = 0.22), may influence renal excretion. Methodological approaches include:
Q. How do UGT polymorphisms affect interindividual variability in Nefopam glucuronidation?
UGT1A128 and UGT1A73 alleles reduce enzymatic activity, as shown for SN-38 glucuronidation. To evaluate:
- Genotype-phenotype correlations : Perform TaqMan SNP genotyping in human hepatocytes and correlate with metabolite formation rates .
- Population PK modeling : Integrate genetic data with plasma concentration-time profiles to predict dose adjustments .
Q. What experimental designs mitigate challenges in synthesizing and characterizing this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
